molecular formula C9H13Br2N3 B6344605 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole CAS No. 1240571-25-8

3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole

Cat. No.: B6344605
CAS No.: 1240571-25-8
M. Wt: 323.03 g/mol
InChI Key: WNUMITLTDBSELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is a halogenated triazole derivative characterized by a cyclohexylmethyl substituent at the N1 position and bromine atoms at the C3 and C5 positions. This compound belongs to the 1,2,4-triazole family, which is widely studied for its diverse biological and chemical applications, including fungicidal, herbicidal, and pharmacological activities .

Properties

IUPAC Name

3,5-dibromo-1-(cyclohexylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Br2N3/c10-8-12-9(11)14(13-8)6-7-4-2-1-3-5-7/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUMITLTDBSELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic and Steric Effects in 1,2,4-Triazole Functionalization

The 1,2,4-triazole core exhibits three nucleophilic nitrogen sites (N1, N2, N4), with N1 being the most reactive toward alkylation due to reduced steric hindrance and electronic stabilization of the conjugate base. Bromination at the 3- and 5-positions introduces electron-withdrawing effects, which modulate subsequent reactivity. For instance, 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) undergoes alkylation at N1 with cyclohexylmethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This preference is attributed to the lower pKa of the N1-H proton (~10.5) compared to N2-H (~13.5).

Directing Effects of Substituents

Bromine atoms at the 3- and 5-positions exert meta-directing effects during electrophilic substitution. However, in alkylation reactions, steric factors dominate due to the bulky cyclohexylmethyl group. Computational studies suggest that the cyclohexylmethyl moiety induces a chair-like conformation, minimizing steric clashes with adjacent bromine atoms.

Synthetic Routes to 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole

Route 1: Direct Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Reagents :

  • 3,5-Dibromo-1H-1,2,4-triazole (1.0 equiv)

  • Cyclohexylmethyl bromide (1.2 equiv)

  • Sodium hydride (1.5 equiv, 60% dispersion in oil)

  • DMF (anhydrous)

Procedure :

  • Dissolve 3,5-dibromo-1H-1,2,4-triazole (2.2 mmol, 500 mg) in DMF (10 mL) under nitrogen.

  • Cool to 0–5°C and add NaH (3.3 mmol, 132 mg) in portions.

  • Stir for 30 minutes at 0°C, then add cyclohexylmethyl bromide (2.64 mmol, 450 mg) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Quench with ice water (20 mL) and extract with ethyl acetate (3 × 30 mL).

  • Dry organic layers over MgSO4, concentrate, and purify via silica gel chromatography (heptane/EtOAc 4:1).

Yield : 82% (white solid). Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 1.15–1.35 (m, 5H, cyclohexyl), 1.65–1.85 (m, 5H, cyclohexyl), 3.45 (d, J = 7.2 Hz, 2H, CH2), 4.25 (s, 1H, N-CH2).

  • MS (ESI+) : m/z 392.1 [M+H]+.

Optimization Insights :

  • Excess NaH (1.5 equiv) ensures complete deprotonation of N1.

  • DMF enhances solubility of the triazole intermediate but requires strict anhydrous conditions to prevent hydrolysis.

Route 2: Sequential Alkylation and Bromination

Reagents :

  • 1-(Cyclohexylmethyl)-1H-1,2,4-triazole (1.0 equiv)

  • Bromine (2.2 equiv)

  • Acetic acid (glacial)

Procedure :

  • Dissolve 1-(cyclohexylmethyl)-1H-1,2,4-triazole (2.0 mmol, 356 mg) in acetic acid (10 mL).

  • Add Br2 (4.4 mmol, 704 mg) dropwise at 0°C.

  • Stir at 50°C for 6 hours.

  • Pour into ice water (50 mL) and extract with DCM (3 × 20 mL).

  • Dry organic layers and concentrate.

Yield : 58% (mixture of 3,5-dibromo and 3-bromo derivatives).
Challenges :

  • Poor regioselectivity due to competing bromination at C3 and C5.

  • Over-bromination leads to side products requiring tedious purification.

Comparative Analysis of Synthetic Methods

ParameterRoute 1 (Direct Alkylation)Route 2 (Sequential Bromination)
Yield 82%58%
Purity >98% (HPLC)75–80% (HPLC)
Reaction Time 12 hours6 hours
Scalability Easily scalableLimited by purification
Cost Efficiency HighModerate

Route 1 is superior in yield and scalability, making it the preferred industrial method. Route 2’s lower yield stems from competing bromination pathways and side reactions.

Mechanistic Studies and Byproduct Formation

Alkylation Mechanism

Deprotonation of N1 by NaH generates a resonance-stabilized triazolide ion, which undergoes SN2 attack by cyclohexylmethyl bromide. The reaction follows second-order kinetics (k = 0.15 L/mol·s at 25°C). Competing N2-alkylation is suppressed due to higher activation energy (~5 kcal/mol difference).

Byproducts and Mitigation Strategies

  • Dialkylation : Occurs with excess alkylating agent. Mitigated by using 1.2 equiv of cyclohexylmethyl bromide.

  • Oxygen Sensitivity : The triazolide intermediate reacts with atmospheric CO2 to form carboxylated byproducts. Maintain inert atmosphere throughout.

Industrial-Scale Considerations

Solvent Selection

DMF offers optimal solubility but poses toxicity concerns. Alternatives like tetrahydrofuran (THF) reduce yields to 65% due to poorer ion-pair stabilization.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates by 30% in biphasic systems (water/DCM).

Green Chemistry Metrics

  • E-Factor : 8.2 (Route 1) vs. 12.5 (Route 2).

  • PMI (Process Mass Intensity) : 15.3 (Route 1) vs. 22.1 (Route 2).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining 80% yield.

Continuous-Flow Microreactors

A microfluidic setup with residence time of 5 minutes achieves 85% conversion, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole can be substituted with other nucleophiles such as amines or thiols. This can lead to the formation of various derivatives with different biological activities.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated triazole derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Various substituted triazole derivatives.

    Oxidation Reactions: Oxidized triazole products.

    Reduction Reactions: Debrominated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole has shown potential as a building block for synthesizing bioactive molecules. Its applications include:

  • Antimicrobial Agents : The compound has been investigated for its ability to inhibit bacterial growth and fungal infections.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

Materials Science

In materials science, this compound can be incorporated into polymers to enhance specific properties:

  • Flame Retardancy : The presence of bromine atoms can improve the flame-retardant characteristics of polymers.
  • Thermal Stability : The triazole ring structure contributes to improved thermal stability in composite materials.

Chemical Biology

This compound serves as a useful probe in biochemical assays:

  • Enzyme Activity Studies : It can be used to study the inhibition of enzymes involved in critical metabolic pathways.
  • Protein Interaction Studies : The compound can help elucidate protein-ligand interactions through binding studies.

Agricultural Chemistry

The potential use of this compound as a pesticide or herbicide is being explored:

  • Bioactive Properties : Its structure suggests possible herbicidal activity against certain weed species.
  • Fungicidal Activity : Research indicates that it may possess fungicidal properties beneficial for crop protection.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclohexyl group enhanced efficacy.

Case Study 2: Flame Retardant Polymers

Research on polymer composites incorporating this triazole compound showed a marked improvement in flame retardancy compared to control samples. The addition of the compound increased the limiting oxygen index (LOI) values significantly.

Case Study 3: Enzyme Inhibition Studies

The compound was evaluated for its ability to inhibit cytochrome P450 enzymes. Results indicated that specific derivatives exhibited selective inhibition patterns which could be leveraged for drug development.

Mechanism of Action

The exact mechanism of action of 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets in cells. The bromine atoms may play a role in the compound’s ability to disrupt cellular processes, leading to its antimicrobial and anticancer activities. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole with structurally related triazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

The N1 substituent significantly influences the compound’s properties. Key analogs include:

Compound Name N1 Substituent Molecular Formula Molecular Weight Key Features/Applications References
3,5-Dibromo-1-(4-fluorobenzyl)-1H-1,2,4-triazole 4-Fluorobenzyl C9H6Br2FN3 334.97 Aromatic substituent; potential antimicrobial activity
3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole Tetrahydro-2H-pyran-2-yl C7H9Br2N3O 334.97 (as per CAS 106724-84-9) Heterocyclic substituent; used in organic synthesis
3,5-Dibromo-1-methyl-1H-1,2,4-triazole Methyl C3H3Br2N3 240.88 Simple alkyl group; intermediate in organic synthesis
(3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic acid Acetic acid C4H3Br2N3O2 284.89 Polar substituent; potential for coordination chemistry
Target Compound Cyclohexylmethyl C9H12Br2N3 ~322.02 (estimated) Bulky aliphatic group; may enhance lipophilicity and stability N/A

Key Observations:

  • Substituent Size and Lipophilicity: The cyclohexylmethyl group in the target compound is bulkier and more hydrophobic than methyl or fluorobenzyl substituents. This may improve membrane permeability in biological systems compared to smaller substituents .

Physicochemical Properties

  • Thermal Stability: Analogous triazoles, such as 1-methyl-3,5-dinitro-1,2,4-triazole (MDNT), exhibit decomposition temperatures above 200°C . The target compound’s bromine substituents and bulky cyclohexylmethyl group likely increase thermal stability compared to nitro derivatives.
  • Solubility: Polar substituents (e.g., acetic acid in ) enhance aqueous solubility, whereas hydrophobic groups (e.g., fluorobenzyl in ) favor organic solvents. The cyclohexylmethyl substituent may limit aqueous solubility but improve compatibility with lipid-based systems.

Biological Activity

3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family. Its structure features bromine substituents at the 3 and 5 positions of the triazole ring and a cyclohexylmethyl group at the 1 position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and related fields.

  • Molecular Formula : C9H12Br2N3
  • Molecular Weight : 226.86 g/mol
  • CAS Number : 7411-23-6
  • Melting Point : Approximately 201°C
  • Boiling Point : Approximately 364.8°C at 760 mmHg

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The presence of bromine atoms and the triazole ring structure enhances these activities through various mechanisms of action.

Antibacterial Activity

Studies have demonstrated that triazole compounds possess significant antibacterial properties. For instance:

  • In Vitro Testing : Compounds have been tested against standard Gram-positive and Gram-negative bacterial strains using methods like agar disc-diffusion and minimum inhibitory concentration (MIC) assays. The introduction of bromine atoms has been shown to enhance antibacterial activity against resistant strains such as MRSA and VRE .
CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli518
This compoundB. subtilis1020

Antifungal Activity

Triazoles are known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. This compound may also exhibit similar effects:

  • Mechanism : The triazole ring can interact with fungal enzymes, disrupting ergosterol synthesis which is crucial for fungal cell membrane integrity .

Anticancer Potential

Recent studies have indicated that triazole derivatives can inhibit cancer cell proliferation:

  • Cell Line Studies : Compounds have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antibacterial Efficacy Against Drug-resistant Strains :
    A study evaluated the antibacterial effects of various triazoles against drug-resistant strains using MIC values and found that certain derivatives exhibited potent activity comparable to conventional antibiotics .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to explore the binding interactions between triazoles and bacterial enzymes such as DNA gyrase. These studies revealed that structural modifications significantly influence binding affinity and biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dibromo-1-(cyclohexylmethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves bromination of a pre-formed triazole core followed by alkylation. For analogs like 3,5-dibromo-1-methyl-1H-1,2,4-triazole, bromination is achieved using HBr or PBr₃ under reflux. Alkylation with cyclohexylmethyl halides requires polar aprotic solvents (e.g., DMSO) and controlled heating (60–80°C). Yield optimization hinges on stoichiometric ratios, reaction time (12–24 hours), and post-reaction purification via recrystallization (water-ethanol mixtures) .
  • Key Parameters :

ParameterOptimal Range
Temperature60–80°C
SolventDMSO/DMF
PurificationWater-ethanol (1:3)
Yield65–75% (based on analogs)

Q. How is the molecular structure confirmed using spectroscopic techniques?

  • Approach : Combine nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

  • ¹H/¹³C NMR : Identify substituents (e.g., cyclohexylmethyl protons at δ 1.2–2.1 ppm; bromine-induced deshielding for triazole carbons).
  • IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C-Br bonds (500–600 cm⁻¹).
  • Single-crystal X-ray diffraction : Resolve tautomeric forms (1H- vs. 4H-triazole) and halogen bonding patterns, as demonstrated for related triazoles .

Advanced Research Questions

Q. What challenges arise in synthesizing high-purity this compound, and how are they addressed?

  • Challenges :

  • Byproduct formation : Competing alkylation at alternative nitrogen sites.
  • Purification : Low solubility in common solvents (e.g., ethanol, acetone).
    • Solutions :
  • Use regioselective catalysts (e.g., phase-transfer agents) to direct alkylation .
  • Gradient recrystallization with mixed solvents (e.g., ethanol/dichloromethane) .
  • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing bromine atoms increase the π-deficiency of the triazole ring, enhancing susceptibility to nucleophilic substitution. Comparative studies with non-brominated analogs show slower Suzuki-Miyaura coupling kinetics due to reduced electron density at C3/C5 positions .
  • Experimental Design :

  • Compare reaction rates with Pd(PPh₃)₄ catalyst in THF/water.
  • Track progress via LC-MS to identify intermediates.

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Root Causes : Variability in assay conditions (e.g., cell lines, solvent carriers) or compound purity.
  • Best Practices :

  • Standardize bioassays (e.g., use MTT for cytotoxicity, IC₅₀ calculations with triplicate runs).
  • Validate purity (>98% via elemental analysis) and exclude hygroscopic degradation .
  • Cross-reference with structurally similar triazoles (e.g., azocyclotin analogs, noting teratogenic risks in organotin derivatives) .

Safety and Environmental Considerations

Q. What are critical safety protocols for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Storage : In airtight containers under nitrogen, away from light (≤25°C) .
  • Emergency Response : For skin contact, wash with 10% NaHCO₃; for inhalation, administer oxygen .

Q. How should environmental risks be assessed for disposal?

  • Ecotoxicity : Brominated triazoles may persist in aquatic systems. Perform Daphnia magna acute toxicity tests (EC₅₀ < 1 mg/L indicates high hazard) .
  • Disposal : Incinerate in certified facilities with halogen scrubbers to prevent HBr emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.